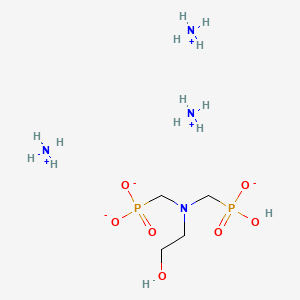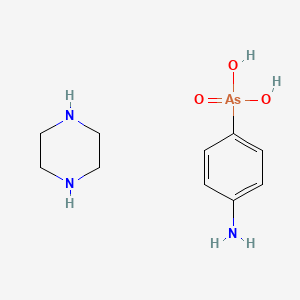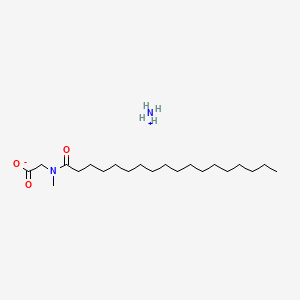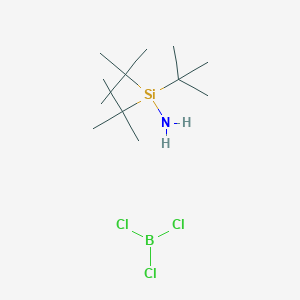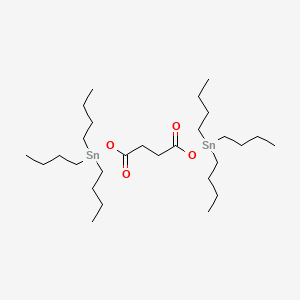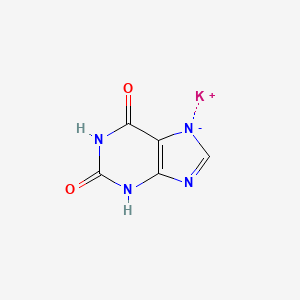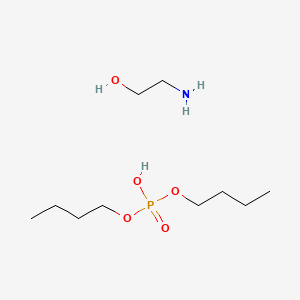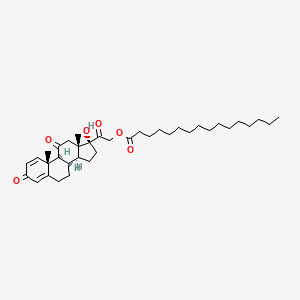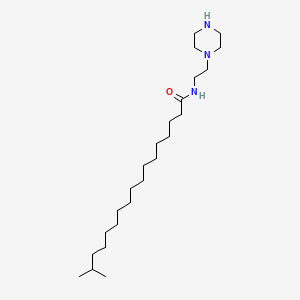
8-(Diethylamino)-3,7-dihydro-1,3,7-trimethyl-1H-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(Diethylamino)-3,7-dihydro-1,3,7-trimethyl-1H-purine-2,6-dione is a chemical compound that belongs to the class of purine derivatives. This compound is known for its unique structure, which includes a diethylamino group attached to the purine ring. It has been studied for various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Diethylamino)-3,7-dihydro-1,3,7-trimethyl-1H-purine-2,6-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,3,7-trimethylxanthine (caffeine) and diethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.
Catalysts: Catalysts such as acids or bases may be used to enhance the reaction rate and yield.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for efficiency, yield, and cost-effectiveness. Industrial reactors and continuous flow systems are often employed to achieve high production rates.
化学反应分析
Types of Reactions
8-(Diethylamino)-3,7-dihydro-1,3,7-trimethyl-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted purine derivatives.
科学研究应用
8-(Diethylamino)-3,7-dihydro-1,3,7-trimethyl-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other purine derivatives and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research explores its potential therapeutic applications, such as its role in drug development and its effects on specific medical conditions.
Industry: It is used in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of 8-(Diethylamino)-3,7-dihydro-1,3,7-trimethyl-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The diethylamino group plays a crucial role in its activity, influencing its binding to receptors and enzymes. The compound may modulate various biochemical pathways, leading to its observed effects.
相似化合物的比较
Similar Compounds
Caffeine (1,3,7-Trimethylxanthine): Shares a similar purine structure but lacks the diethylamino group.
Theophylline (1,3-Dimethylxanthine): Another purine derivative with different functional groups.
Theobromine (3,7-Dimethylxanthine): Similar structure with different methylation patterns.
Uniqueness
8-(Diethylamino)-3,7-dihydro-1,3,7-trimethyl-1H-purine-2,6-dione is unique due to the presence of the diethylamino group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other purine derivatives and contributes to its specific applications and effects.
属性
CAS 编号 |
71411-94-4 |
|---|---|
分子式 |
C12H19N5O2 |
分子量 |
265.31 g/mol |
IUPAC 名称 |
8-(diethylamino)-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C12H19N5O2/c1-6-17(7-2)11-13-9-8(14(11)3)10(18)16(5)12(19)15(9)4/h6-7H2,1-5H3 |
InChI 键 |
QIDUEETVXGUHHZ-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=NC2=C(N1C)C(=O)N(C(=O)N2C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


